1,2,4-Triazin-5-amine
Overview
Description
1,2,4-Triazin-5-amine is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing aromatic compounds with a six-membered ring structure. The 1,2,4-triazine isomer has nitrogen atoms at the 1, 2, and 4 positions of the ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1,2,4-Triazin-5-amine and its derivatives have been found to exhibit a variety of biological applications . According to the structure of the active region of the protein kinases, di-substituted s-triazine derivatives mainly inhibit topoisomerase, Bruton’s tyrosine kinase, focal adhesion kinase, and cyclin-dependent kinases, while tri-substituted s-triazine derivatives mainly inhibit epidermal growth factor receptor, phosphatidylinositol-3-kinase, NADP + -dependent isocitrate dehydrogenases, and heat shock protein 90 .
Biochemical Analysis
Biochemical Properties
1,2,4-Triazin-5-amine, like other triazines, is a building block in the design of biologically important organic molecules . It undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization
Cellular Effects
Triazine derivatives have been reported to possess cholinesterase inhibitory activities , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazines undergo a variety of organic transformations, which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazin-5-amine can be synthesized through several methods. One common approach involves the reaction of amidrazones with 1,2-dicarbonyl compounds. This method typically requires mild reaction conditions and yields the desired triazine derivative efficiently . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: This compound can undergo [4+2] cycloaddition reactions with dienophiles, forming bicyclic intermediates that often extrude nitrogen gas to regenerate an aromatic ring.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Cycloaddition Reactions: Electron-rich dienophiles and catalysts are often used to facilitate these reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
1,2,4-Triazin-5-amine has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: this compound derivatives have shown potential as antifungal, anticancer, and antiviral agents.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Comparison with Similar Compounds
- 1,3,5-Triazine (Melamine)
- Tetrazines
- 1,2,3-Triazine
Properties
IUPAC Name |
1,2,4-triazin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-3-1-6-7-2-5-3/h1-2H,(H2,4,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULSZEJIHQWWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624270 | |
Record name | 1,2,4-Triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-69-5 | |
Record name | 1,2,4-Triazin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-triazin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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